molecular formula C11H15N3O4S B12853981 1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine

1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine

Cat. No.: B12853981
M. Wt: 285.32 g/mol
InChI Key: HPDQDPOKFQFIBA-UHFFFAOYSA-N
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Description

1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine typically involves the nucleophilic substitution reaction of piperidine with 2-nitro-benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like methylene dichloride . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture for a specific duration to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of sulfonyl to sulfide derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can also participate in various biochemical reactions, leading to the modulation of biological pathways. The piperidine ring provides structural flexibility, allowing the compound to bind to different receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol: Similar structure but with a diphenyl-methanol group.

    1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine is unique due to its specific combination of functional groups and the position of the nitro and sulfonyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonylpiperidin-3-amine

InChI

InChI=1S/C11H15N3O4S/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2

InChI Key

HPDQDPOKFQFIBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

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